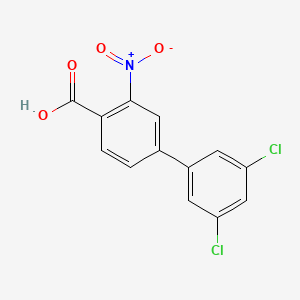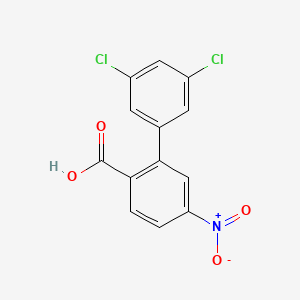![molecular formula C16H15NO4 B6407695 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid CAS No. 1261981-80-9](/img/structure/B6407695.png)
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a hydroxy group at the 5th position and a dimethylaminocarbonyl group at the 3rd position of the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 3-nitrobenzoic acid with dimethylamine to form 3-(N,N-dimethylaminocarbonyl)benzoic acid.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The dimethylaminocarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-benzoquinone.
Reduction: Formation of this compound.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminocarbonyl group can form hydrogen bonds or electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The hydroxy group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxy group.
3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxybenzoic acid: Similar structure but with the hydroxy group at the 4th position.
Uniqueness: 3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxybenzoic acid is unique due to the specific positioning of the hydroxy group, which can influence its reactivity and interaction with molecular targets. This unique structure can result in distinct biological and chemical properties compared to its analogs.
属性
IUPAC Name |
3-[3-(dimethylcarbamoyl)phenyl]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-17(2)15(19)11-5-3-4-10(6-11)12-7-13(16(20)21)9-14(18)8-12/h3-9,18H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSJZWFQLVMHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691304 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261981-80-9 |
Source


|
| Record name | 3'-(Dimethylcarbamoyl)-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylbenzoic acid](/img/structure/B6407659.png)



![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylbenzoic acid](/img/structure/B6407681.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-6-methylbenzoic acid](/img/structure/B6407687.png)
![3-Amino-5-[3-(N,N-dimethylaminocarbonyl)phenyl]benzoic acid](/img/structure/B6407711.png)
![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxybenzoic acid](/img/structure/B6407717.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-5-methylbenzoic acid](/img/structure/B6407726.png)
